5-Ethylpyridine-3-sulfonyl fluoride
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Overview
Description
5-Ethylpyridine-3-sulfonyl fluoride is a chemical compound with the molecular formula C7H8FNO2S and a molecular weight of 189.21 g/mol It is characterized by the presence of an ethyl group at the 5-position of the pyridine ring and a sulfonyl fluoride group at the 3-position
Mechanism of Action
Mode of Action
Sulfonyl fluorides, like 5-Ethylpyridine-3-sulfonyl fluoride, act as electrophiles and can form covalent bonds with nucleophilic amino acid residues in proteins
Biochemical Pathways
In general, the modification of proteins by sulfonyl fluorides can affect various biochemical pathways depending on the specific proteins that are targeted .
Result of Action
In general, the modification of proteins by sulfonyl fluorides can lead to changes in protein function, which can have various cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethylpyridine-3-sulfonyl fluoride typically involves the introduction of the sulfonyl fluoride group onto the pyridine ring. One common method is the reaction of 5-ethylpyridine with a sulfonyl fluoride reagent under controlled conditions. The reaction may require the use of a catalyst and specific temperature and pressure conditions to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification and crystallization to obtain the compound in its desired form .
Chemical Reactions Analysis
Types of Reactions
5-Ethylpyridine-3-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. Reaction conditions may vary depending on the desired product but often involve the use of solvents and catalysts to facilitate the reaction .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters .
Scientific Research Applications
5-Ethylpyridine-3-sulfonyl fluoride has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
5-Ethylpyridine-3-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl fluoride group.
5-Ethylpyridine-3-sulfonate: Contains a sulfonate group instead of a sulfonyl fluoride group.
Uniqueness
5-Ethylpyridine-3-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts specific reactivity and properties. This makes it particularly useful in applications requiring covalent modification of biomolecules and in the synthesis of complex chemical structures .
Properties
IUPAC Name |
5-ethylpyridine-3-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO2S/c1-2-6-3-7(5-9-4-6)12(8,10)11/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGIOAVOSXGCZII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CN=C1)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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